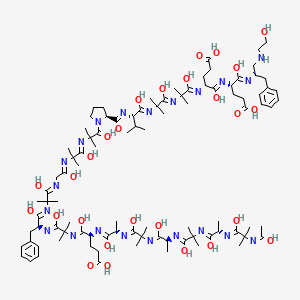
Aibellin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aibellin is a natural product found in Verticimonosporium ellipticum with data available.
Applications De Recherche Scientifique
Structural and Biochemical Characterization
Aibellin, a peptide antibiotic isolated from the fungus Verticimonosporium ellipticum, has been a subject of interest in biochemical research. Studies have used nuclear magnetic resonance (NMR) and circular dichroism (CD) to determine the structure of aibellin, revealing it comprises two alpha-helices and a bent structure around a Pro-14 residue (Kumazawa et al., 1994). Additionally, the primary structure of aibellin was elucidated through spectrometric analysis and chemical degradation, showcasing its unique features, such as a novel C-terminal amino alcohol (Kumazawa et al., 1994).
Applications in Rumen Fermentation
Aibellin has shown significant effects on rumen fermentation. In vitro experiments indicated that aibellin can enhance propionate production and reduce methanogenesis without significantly affecting total volatile fatty acids (VFA) production, protozoal survival, or cellulose digestion. This suggests aibellin's potential as a potent modifier of rumen fermentation (Hino et al., 1993). Further research in goats demonstrated that aibellin administration increased the molar percentage of propionate in the rumen fluid, with an optimal dosage identified for practical use in modifying rumen fermentation (Hino et al., 1994).
Propriétés
Numéro CAS |
151036-29-2 |
|---|---|
Nom du produit |
Aibellin |
Formule moléculaire |
C94H147N21O27 |
Poids moléculaire |
2003.33 |
InChI |
InChI=1S/C94H147N21O27/c1-50(2)67(76(133)112-93(21,22)84(141)113-91(17,18)82(139)103-59(38-41-65(121)122)72(129)102-58(37-40-64(119)120)71(128)100-57(48-95-43-45-116)46-55-32-27-25-28-33-55)105-75(132)62-36-31-44-115(62)85(142)94(23,24)114-83(140)92(19,20)107-63(118)49-96-77(134)86(7,8)111-74(131)61(47-56-34-29-26-30-35-56)104-81(138)90(15,16)110-73(130)60(39-42-66(123)124)101-68(125)51(3)97-79(136)88(11,12)108-70(127)53(5)99-80(137)89(13,14)109-69(126)52(4)98-78(135)87(9,10)106-54(6)117/h25-30,32-35,50-53,57-62,67,95,116H,31,36-49H2,1-24H3,(H,96,134)(H,97,136)(H,98,135)(H,99,137)(H,100,128)(H,101,125)(H,102,129)(H,103,139)(H,104,138)(H,105,132)(H,106,117)(H,107,118)(H,108,127)(H,109,126)(H,110,130)(H,111,131)(H,112,133)(H,113,141)(H,114,140)(H,119,120)(H,121,122)(H,123,124)/t51-,52-,53-,57-,58-,59-,60-,61-,62-,67-/m0/s1 |
Clé InChI |
LPLUASOETQZGDI-OHGRIBQFSA-N |
SMILES |
CC(C)C(C(=NC(C)(C)C(=NC(C)(C)C(=NC(CCC(=O)O)C(=NC(CCC(=O)O)C(=NC(CC1=CC=CC=C1)CNCCO)O)O)O)O)O)N=C(C2CCCN2C(=O)C(C)(C)N=C(C(C)(C)N=C(CN=C(C(C)(C)N=C(C(CC3=CC=CC=C3)N=C(C(C)(C)N=C(C(CCC(=O)O)N=C(C(C)N=C(C(C)(C)N=C(C(C)N=C(C(C)(C)N=C(C(C)N=C(C(C)(C)N=C(C)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Synonymes |
aibellin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B586231.png)
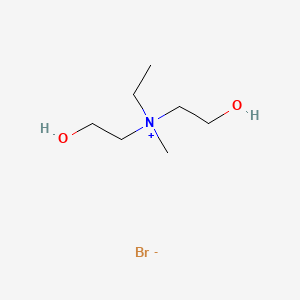
![(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid](/img/structure/B586240.png)
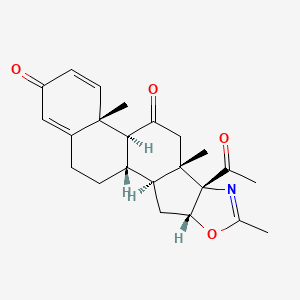

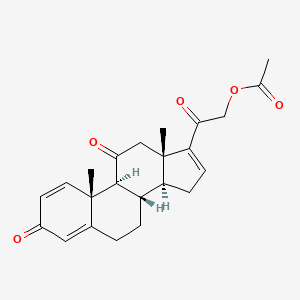
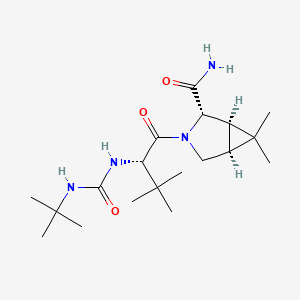
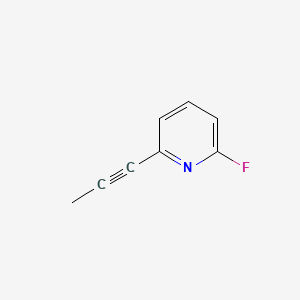

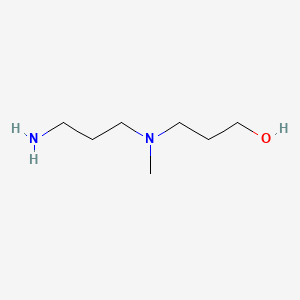
![1-[Ethoxy(methoxymethylsulfanyl)phosphoryl]oxyethane](/img/structure/B586250.png)